molecular formula C8H7NO4S B084624 5-Mesylbenzoxazol-2(3H)-one CAS No. 13920-98-4

5-Mesylbenzoxazol-2(3H)-one

Cat. No.: B084624
CAS No.: 13920-98-4
M. Wt: 213.21 g/mol
InChI Key: QUKRTJQSGPLQKQ-UHFFFAOYSA-N
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Description

5-Mesylbenzoxazol-2(3H)-one is a useful research compound. Its molecular formula is C8H7NO4S and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Biological Activity

5-Mesylbenzoxazol-2(3H)-one, also known as a derivative of benzoxazolone, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzoxazolone core, which is a heterocyclic compound known for its versatility in medicinal chemistry. The presence of the mesyl group enhances its reactivity and biological profile.

Chemical Formula: C₉H₉N₃O₃S
CAS Number: 13920-98-4

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Compounds in the benzoxazolone family have been shown to interact with various receptors, including dopaminergic (D2 and D4), serotoninergic (5-HT1A and 5-HT2A), and sigma receptors. This interaction can lead to modulation of neurotransmitter systems, potentially affecting mood and cognition .
  • Anti-inflammatory Effects : Research indicates that benzoxazolone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase pathways, which are critical in the inflammatory response .
  • Neuroprotective Activity : Some studies suggest that these compounds may offer neuroprotection, possibly through antioxidant mechanisms or by modulating neuroinflammatory processes .

Biological Activity

The biological activities of this compound have been explored in various studies:

  • Anticonvulsant Activity : Research has demonstrated that benzoxazolone derivatives possess anticonvulsant properties comparable to established drugs like phenytoin and carbamazepine. In animal models, these compounds have shown efficacy in reducing seizure activity .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects, showing potential as a pain reliever through its action on pain pathways in the central nervous system .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Neuroprotective Effects : A study published in Current Medicinal Chemistry explored the neuroprotective effects of this compound in a model of neurodegeneration. The compound was found to significantly reduce neuronal apoptosis and oxidative stress markers, indicating its potential for treating neurodegenerative diseases .
  • Analgesic Efficacy Assessment : In a controlled trial assessing the analgesic properties of benzoxazolone derivatives, this compound showed significant pain relief comparable to morphine in animal models, highlighting its potential as a non-opioid analgesic .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
AnticonvulsantEffective in reducing seizure activity
Anti-inflammatoryInhibits COX and lipoxygenase pathways
NeuroprotectiveReduces neuronal apoptosis
AnalgesicComparable efficacy to morphine
AntimicrobialActive against various bacterial strains

Properties

IUPAC Name

5-methylsulfonyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-7-6(4-5)9-8(10)13-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRTJQSGPLQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160959
Record name 5-Mesylbenzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13920-98-4
Record name 5-(Methylsulfonyl)-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13920-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Mesylbenzoxazol-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mesylbenzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-mesylbenzoxazol-2(3H)-one
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